BenchChemオンラインストアへようこそ!

6-Cyclopropyl-8-fluoroisoquinoline

BTK inhibitor synthesis Process chemistry Suzuki-Miyaura coupling

6-Cyclopropyl-8-fluoroisoquinoline (CAS 1818847-45-8) is a di-substituted, fluorinated heterocyclic building block with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol. This compound features a unique combination of an electron-withdrawing fluorine atom at the 8-position and a cyclopropyl ring at the 6-position on the isoquinoline scaffold.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 1818847-45-8
Cat. No. B1435763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-8-fluoroisoquinoline
CAS1818847-45-8
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C3C=NC=CC3=C2)F
InChIInChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2
InChIKeyLUHTZZAWGLPNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropyl-8-fluoroisoquinoline (CAS 1818847-45-8) – A Strategic Building Block for Next-Generation BTK Inhibitors


6-Cyclopropyl-8-fluoroisoquinoline (CAS 1818847-45-8) is a di-substituted, fluorinated heterocyclic building block with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol . This compound features a unique combination of an electron-withdrawing fluorine atom at the 8-position and a cyclopropyl ring at the 6-position on the isoquinoline scaffold. This specific substitution pattern is critical, as it is a core structural component of triazine derivatives exhibiting potent Bruton's tyrosine kinase (BTK) inhibitory activity, a validated target for B-cell malignancies and autoimmune diseases [1]. Its primary value proposition for procurement lies in its documented role as an advanced intermediate in the patented synthesis of high-value pharmaceutical candidates [1].

Why Simple Isoquinoline Analogs Cannot Substitute for 6-Cyclopropyl-8-fluoroisoquinoline without Significant Performance Loss


For researchers developing BTK inhibitors, the simple interchangeability of isoquinoline building blocks is not feasible due to the stringent structure-activity relationship (SAR) demands of the target's H3 selectivity pocket [1]. The 6-cyclopropyl-8-fluoroisoquinoline scaffold is not a generic fragment; its specific combination of substituents is essential for achieving a high-yield, convergent synthesis of the final pharmaceutical agent [2]. Replacing this compound with an unsubstituted isoquinoline, a mono-substituted variant, or even a closely related analog like 6-tert-butyl-8-fluoroisoquinolin-1-one would not produce the specific intermediate required for the patented route and would necessitate a complete, unvalidated re-optimization of the synthetic pathway, potentially leading to lower overall yields or the failure to produce the target BTK inhibitor with the required potency and selectivity profile [1] [2]. The quantitative evidence below demonstrates the specific and measurable advantages of this unique intermediate.

Quantitative Evidence for 6-Cyclopropyl-8-fluoroisoquinoline as a Superior Intermediate over Known Analogs for BTK Inhibitor Synthesis


Enhanced Synthetic Yield for the Key Cyclopropyl Coupling Step vs. Prior Art Methods

A direct head-to-head comparison in a process chemistry patent demonstrates that using the specific bromo-derivative of 6-cyclopropyl-8-fluoroisoquinoline with the disclosed method provides a superior yield for the key intermediate 'Compound B' compared to the prior art method from Patent Literature 1 (WO 2015/012149) [1]. The new method achieves an 82% yield for the final cyclopropyl coupling step, a significant improvement over the previous method which was described as 'difficult to implement on a semi-industrial or industrial scale' and yielded an undisclosed but lower amount of product [1].

BTK inhibitor synthesis Process chemistry Suzuki-Miyaura coupling

Consistent High Purity Specification Across Multiple Vendors Facilitating Direct Procurement

A cross-study comparison of commercial suppliers indicates a strong consensus on a high purity specification for this compound, which is a critical factor for direct procurement without the need for further in-house purification. Multiple independent vendors specify a minimum purity of 95% or 97% for this specific CAS number. This contrasts with less-defined or lower purity standards often found for custom-synthesized, non-commercial isoquinoline analogs, where purity can be variable or not guaranteed.

Procurement specification Quality control Chemical purity

Uniquely Defined Physicochemical Properties for Computational and Formulation Studies

When building computational models or planning formulations, precise physicochemical parameters are essential. 6-Cyclopropyl-8-fluoroisoquinoline has a rigorously defined set of properties, including a density of 1.3±0.1 g/cm³, a boiling point of 315.8±30.0 °C at 760 mmHg, and a flash point of 144.8±24.6 °C . By contrast, many proposed analogs, such as 6-cyclopropyl-8-chloroisoquinoline or 6-methyl-8-fluoroisoquinoline, lack this level of documented characterization, creating uncertainty in model inputs and handling procedures.

Physicochemical properties Computational chemistry Drug design

High-Value Application Scenarios for Procuring 6-Cyclopropyl-8-fluoroisoquinoline


Scale-Up of a Patented BTK Inhibitor Synthesis Route

A process chemistry group aiming to reproduce or scale up the synthesis of the BTK inhibitor 'Compound A' described in EP3026050A1 should procure this specific intermediate. The evidence shows that the 6-cyclopropyl-8-fluoroisoquinoline scaffold is integral to the high-yielding, scalable route (82% yield) that overcomes the limitations of prior art [1]. Using a different isoquinoline building block would deviate from the validated route, introducing significant process development risk and negating the demonstrated yield advantage.

Focused Library Synthesis Around a BTK Chemotype

A medicinal chemistry team exploring the SAR around the H3 pocket of BTK would procure this compound as the definitive core scaffold. The established high purity (≥95%) allows for its direct use in generating derivative libraries without preliminary purification, ensuring that any observed differences in biological activity can be confidently attributed to the variations in the attached groups, not to impurities from the core building block .

Computational Docking and Pharmacophore Model Refinement

Computational chemists building predictive models for BTK binding affinity require the most active and selective core structure to build accurate pharmacophores. The unique, validated combination of the 6-cyclopropyl and 8-fluoro substituents found in the most potent inhibitors [1] makes this compound the experimentally-validated choice for initial model generation. Furthermore, the known physicochemical parameters allow for the direct calculation of molecular properties without structural uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclopropyl-8-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.